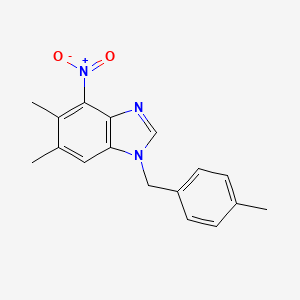![molecular formula C14H16ClN3O2 B3035789 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate CAS No. 338419-28-6](/img/structure/B3035789.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate
説明
The compound of interest, "[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate," is closely related to various triazole derivatives that have been synthesized and studied for their chemical and biological properties. Triazole derivatives are known for their wide range of applications, including their use in pharmaceuticals and as materials with specific electronic properties .
Synthesis Analysis
The synthesis of triazole compounds typically involves multistep reactions, including condensation, chlorination, and esterification . The process may start with simpler materials such as chloromethyl pivalate and involve azide substitution and cycloaddition reactions . The optimization of reaction conditions, such as temperature, time, and molar ratios, is crucial for achieving high yields . The synthesis of related compounds has been reported to involve the use of various reagents and conditions, followed by characterization through spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using techniques such as IR, NMR, and X-ray diffraction . These methods provide detailed information about the bond angles, molecular conformation, and absolute configuration of the molecules. For instance, the dihedral angles between planar moieties and the configuration at the central chiral carbon atom can be determined . The molecular electrostatic potential (MEP) and frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compounds .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions with electrophilic reagents, leading to the formation of a range of biologically active compounds . The reactivity sites within the molecules can be explained by calculating Fukui functions, which indicate the chemical selectivity . The transformation of these compounds into different derivatives can be monitored by spectroscopic methods, providing characteristic signals that confirm the presence of specific functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as their thermodynamic properties, can be examined at different temperatures. Studies may reveal correlations between heat capacity, entropy, and enthalpy changes with temperature . The softness value and electrophilicity index of these compounds can be indicative of their biological activity, with lower softness and higher electrophilicity suggesting potential applications in pharmaceuticals . Additionally, the crystalline structure of these compounds can be determined, which may exhibit intermolecular hydrogen bonding, contributing to their stability and reactivity .
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : The compound can be synthesized through reactions like azide substitution, cycloaddition, and Williamsen synthesis, using chloromethyl pivalate as the main raw material. Optimal conditions for such syntheses have been studied, considering factors like reaction temperature, time, and material ratios (Jin Su-jing, 2013).
- Structural Insights : The structure of similar triazole compounds has been characterized using various techniques like FTIR, 1H NMR, and X-ray diffraction. This includes insights into molecular conformations and intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).
Chemical Properties and Applications
- Polymer Chemistry : This chemical has applications in the synthesis of photo-cross-linkable polymers. These polymers exhibit properties like corrosion inhibition for metals in acidic environments, making them valuable in material science (R. Baskar et al., 2014).
- Molecular Interactions : Studies on triazole derivatives including compounds structurally similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate have shown the importance of π-hole tetrel bonding interactions. These interactions are critical in understanding the nucleophilic/electrophilic nature of molecular groups and their impact on the energy of chemical bonds (Muhammad Naeem Ahmed et al., 2020).
Biochemical Research
- Antimicrobial and Antifungal Properties : Research has explored the antimicrobial and antifungal properties of triazole derivatives. This includes studies on the efficacy of these compounds against various bacterial and fungal strains, providing a foundation for developing new antimicrobial agents (R. Lima-Neto et al., 2012).
Advanced Material Science
- Photochemistry and Radiopharmaceuticals : The compound's derivatives have been studied in the context of photochemistry and radiopharmaceutical applications. This includes the synthesis of fluorine-labeled compounds for potential use in imaging and diagnostic techniques (M. Erlandsson et al., 2008).
特性
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)20-9-11-8-18(17-16-11)12-6-4-10(15)5-7-12/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPNXOTAQDEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101150916 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate | |
CAS RN |
338419-28-6 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101150916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




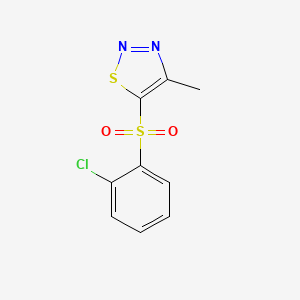
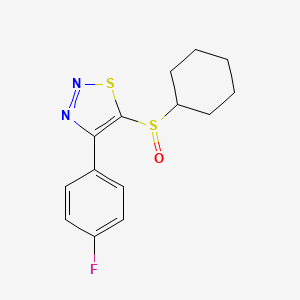
![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenecarboxamide](/img/structure/B3035711.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)acetone](/img/structure/B3035713.png)

![5-[(4-Chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole](/img/structure/B3035716.png)
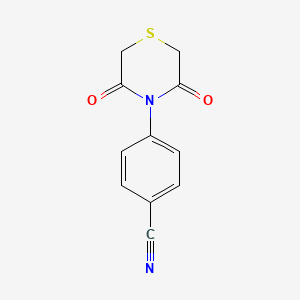
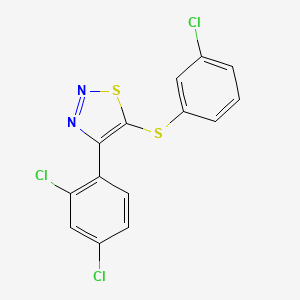
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methanol](/img/structure/B3035720.png)
![3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3035723.png)
